N-[2-(2-phenoxyethoxy)phenyl]butanamide
Description
N-[2-(2-Phenoxyethoxy)phenyl]butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a 2-phenoxyethoxy group at the phenyl ring. The compound’s unique substituents—a phenoxyethoxy group and a phenyl ring—suggest possible applications in pharmaceuticals or organic synthesis, depending on functional group interactions .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(2-phenoxyethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H21NO3/c1-2-8-18(20)19-16-11-6-7-12-17(16)22-14-13-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,19,20) |
InChI Key |
VCLDWISGIRDXKD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Oxo-2-Phenylbutanamide
- Structure : Features a ketone group at the 3-position and a phenyl group at the 2-position of the butanamide chain.
- Applications : Used as a precursor in amphetamine synthesis, with forensic relevance due to its role in illicit drug manufacturing .
- Key Differences: The absence of a phenoxyethoxy group reduces its polarity compared to N-[2-(2-phenoxyethoxy)phenyl]butanamide. The ketone group enhances reactivity, making it more suitable as a synthetic intermediate .
N,N-Diethyl-2-Phenylbutanamide
Ortho-Fluorobutyryl Fentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Structure : Shares a butanamide core but includes a piperidine ring and fluorophenyl group.
- Applications: A synthetic opioid with potent analgesic effects, highlighting how minor structural changes (e.g., fluorination) can drastically alter bioactivity .
- Key Differences: The piperidine moiety and fluorophenyl group confer opioid receptor affinity, unlike the phenoxyethoxy group in the target compound, which lacks known opioid activity .
Anti-Inflammatory Amides from Lycium barbarum
- Example : Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) .
- Structure : Contains methoxy and hydroxy groups on the phenyl rings, linked via an acrylamide chain.
- Bioactivity : Exhibits anti-inflammatory activity (IC~50~ = 17.00 ± 1.11 μmol/L), surpassing the reference drug quercetin .
- Key Differences: The acrylamide backbone and hydroxylation pattern enhance hydrogen bonding, which may improve solubility and target interaction compared to the phenoxyethoxy-substituted butanamide .
Data Table: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Primary Application | Bioactivity (IC~50~ or Equivalent) |
|---|---|---|---|---|
| This compound | 2-phenoxyethoxy, phenyl | ~299.34 (estimated) | Research/Pharmaceuticals* | Not reported |
| 3-Oxo-2-Phenylbutanamide | 3-oxo, 2-phenyl | 191.22 | Amphetamine precursor | N/A (synthetic intermediate) |
| N,N-Diethyl-2-Phenylbutanamide | Diethylamino, phenyl | 247.36 | Pharmaceutical reference | N/A (ISO standard) |
| Ortho-Fluorobutyryl Fentanyl | Fluorophenyl, piperidine | 394.47 | Opioid analgesic | Sub-nanomolar opioid receptor affinity |
| Lycium barbarum Compound 2 | Methoxy, hydroxy, acrylamide | 385.41 | Anti-inflammatory agent | 17.00 ± 1.11 μmol/L |
Note: Applications for this compound are hypothesized based on structural analogs.
Key Research Findings
Substituent Effects on Bioactivity: Hydrophilic groups (e.g., hydroxyl in Lycium compounds) enhance anti-inflammatory activity, while lipophilic groups (e.g., diethylamino) improve CNS penetration .
Regulatory Implications : Compounds like 3-oxo-2-phenylbutanamide face strict regulation due to their role in illicit drug synthesis, whereas ISO-certified analogs (e.g., N,N-Diethyl-2-phenylbutanamide) are standardized for quality control .
Structural-Activity Relationships (SAR): Minor modifications (e.g., fluorination in fentanyl analogs) can drastically alter receptor binding and toxicity, underscoring the need for precise structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
